1-allyl-2-((2-(2-methoxyphenoxy)ethyl)thio)-1H-benzo[d]imidazole
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Overview
Description
1-allyl-2-((2-(2-methoxyphenoxy)ethyl)thio)-1H-benzo[d]imidazole is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes an allyl group, a benzimidazole core, and a methoxyphenoxyethylthio substituent. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it a subject of interest in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-allyl-2-((2-(2-methoxyphenoxy)ethyl)thio)-1H-benzo[d]imidazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with an appropriate carboxylic acid or its derivative under acidic conditions.
Introduction of the Allyl Group: The allyl group can be introduced via an alkylation reaction using an allyl halide in the presence of a base such as potassium carbonate.
Attachment of the Methoxyphenoxyethylthio Group: The final step involves the nucleophilic substitution reaction between the benzimidazole derivative and 2-(2-methoxyphenoxy)ethylthiol, typically in the presence of a suitable base and solvent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
1-allyl-2-((2-(2-methoxyphenoxy)ethyl)thio)-1H-benzo[d]imidazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the nitro or carbonyl groups if present.
Substitution: Nucleophilic substitution reactions can occur at the allyl or benzimidazole positions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Allyl halides, potassium carbonate, dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the allyl or benzimidazole positions.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It may serve as a probe or ligand in biochemical assays to study enzyme interactions, receptor binding, and other biological processes.
Medicine: The compound’s unique structure could be explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, or anticancer activities.
Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its specific chemical properties.
Mechanism of Action
The mechanism of action of 1-allyl-2-((2-(2-methoxyphenoxy)ethyl)thio)-1H-benzo[d]imidazole depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. These interactions can modulate various biochemical pathways, leading to the observed effects. For example, if the compound exhibits antimicrobial activity, it may inhibit bacterial enzymes or disrupt cell membrane integrity.
Comparison with Similar Compounds
Similar Compounds
2-{[2-(2-Methoxyphenoxy)ethyl]thio}-1H-benzo[d]imidazole: This compound shares a similar core structure but lacks the allyl group, which may affect its reactivity and biological activity.
1-allyl-2-((2-(2-methoxyphenoxy)ethyl)thio)-1H-benzimidazole: A closely related compound with slight variations in the substituents, which can influence its chemical properties and applications.
Uniqueness
1-allyl-2-((2-(2-methoxyphenoxy)ethyl)thio)-1H-benzo[d]imidazole is unique due to the presence of the allyl group, which can participate in various chemical reactions, such as polymerization or cross-linking. This makes the compound versatile for different applications, particularly in materials science and medicinal chemistry.
Properties
IUPAC Name |
2-[2-(2-methoxyphenoxy)ethylsulfanyl]-1-prop-2-enylbenzimidazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2S/c1-3-12-21-16-9-5-4-8-15(16)20-19(21)24-14-13-23-18-11-7-6-10-17(18)22-2/h3-11H,1,12-14H2,2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXDPAHMJSZGNIV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCCSC2=NC3=CC=CC=C3N2CC=C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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